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Compound of Interest

Compound Name:
(S)-Benzyl 2-amino-3-

hydroxypropanoate

Cat. No.: B555213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl 2-amino-3-hydroxypropanoate, a derivative of the amino acid serine, is a

compound of interest in various fields, including peptide synthesis and drug development. A

thorough understanding of its structural and physicochemical properties is paramount for its

effective application. This technical guide provides an in-depth overview of the expected

spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental

protocols for their acquisition. While specific experimental data for this exact molecule is not

widely published, this guide presents predicted data based on the analysis of its functional

groups and known spectroscopic principles.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for (S)-Benzyl 2-amino-3-
hydroxypropanoate. These predictions are based on established values for similar structural

motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3-7.4 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.2 Singlet 2H Benzyl CH₂

~4.0 Triplet 1H α-CH

~3.8 Doublet of doublets 2H β-CH₂

~2.5 Broad singlet 3H NH₂ and OH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~172 Carbonyl carbon (C=O)

~136 Aromatic quaternary carbon

~128-129 Aromatic CH carbons

~67 Benzyl CH₂

~63 β-CH₂

~57 α-CH

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Broad O-H and N-H stretching

3030-3100 Medium Aromatic C-H stretching

2850-2960 Medium Aliphatic C-H stretching

~1740 Strong C=O (ester) stretching

~1600, ~1495 Medium-Weak Aromatic C=C stretching

~1210 Strong C-O (ester) stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Ion

195.09 [M]⁺ (Molecular Ion)

108 [C₇H₈O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

79 [C₆H₇]⁺

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule.[1]
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For improved data quality, higher

concentrations are generally better.[2] The sample should be stable at the measurement

temperature for at least a week.[2]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance

of ¹³C, a larger number of scans will be required.

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed

to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation.[3]

Sample Preparation:

Thin Film (for oils): If the compound is an oil, a drop can be placed between two salt plates

(e.g., NaCl or KBr) to create a thin film.

KBr Pellet (for solids): If the compound is a solid, grind a small amount (1-2 mg) with

anhydrous potassium bromide (KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal. This method requires minimal sample preparation.[3]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.

Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, aiding in its identification.[4]

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as

methanol or acetonitrile.[5]

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., ESI or

EI).

Data Acquisition:

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of

the compound.

Tandem MS (MS/MS): To obtain structural information, select the molecular ion and

subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[5]

This is particularly useful for confirming the structure of the molecule.[5]

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel compound like (S)-Benzyl 2-amino-3-hydroxypropanoate.
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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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